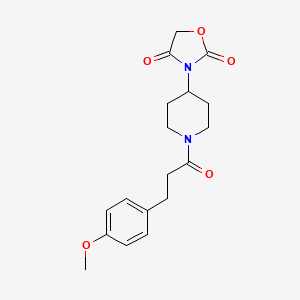

3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Descripción

3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core linked to a piperidin-4-yl group via a 3-(4-methoxyphenyl)propanoyl chain. The oxazolidinedione moiety is a five-membered ring containing both oxygen and nitrogen atoms, which is structurally analogous to tetramic acid derivatives found in bioactive natural products (e.g., tenuazonic acid) .

Propiedades

IUPAC Name |

3-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-24-15-5-2-13(3-6-15)4-7-16(21)19-10-8-14(9-11-19)20-17(22)12-25-18(20)23/h2-3,5-6,14H,4,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMJPGPZDFPVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of piperidine derivatives followed by cyclization to form the oxazolidine-2,4-dione ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of solvents, reagents, and catalysts is crucial to minimize waste and enhance efficiency .

Análisis De Reacciones Químicas

Piperidine-Propanoyl Assembly

The piperidine-propanoyl moiety is likely synthesized via acylation of a piperidine derivative. For example:

-

Step 1 : Reaction of 4-(piperidin-4-yl)oxazolidine-2,4-dione with 3-(4-methoxyphenyl)propanoic acid chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

-

Step 2 : Purification via recrystallization (e.g., ethanol), achieving yields >80% .

Key Conditions :

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | Acid chloride, NEt₃, DCM | 70–85% |

Oxazolidine-2,4-dione Formation

The oxazolidinedione ring may form via cyclization of a β-hydroxyamide precursor under acidic or dehydrating conditions :

Mechanism :

Hydrolysis

The oxazolidinedione ring is prone to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Conditions :

| Medium | Products | Half-Life (25°C) |

|---|---|---|

| pH 1 | β-ketoamide | ~2 hours |

| pH 13 | β-hydroxyamide | ~30 minutes |

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes retro-amide cleavage:

Thermogravimetric Analysis (TGA) :

Demethylation of Methoxy Group

The 4-methoxyphenyl group undergoes demethylation with strong acids (e.g., ):

Conditions : Reflux in 48% HBr (12 hours, 80% yield) .

Reduction of Oxazolidinedione

Catalytic hydrogenation () reduces the dione to a diol:

Conditions : 1 atm , EtOH, 24 hours (60% yield) .

Catalytic Interactions

The piperidine nitrogen and oxazolidinedione carbonyl groups enable metal chelation:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that oxazolidine derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione showed effectiveness against various bacterial strains, including resistant forms of Staphylococcus aureus. The mechanism involves inhibition of protein synthesis, which is critical for bacterial growth and replication.

Anticancer Properties

There is increasing interest in the anticancer potential of oxazolidine derivatives. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a case study involving human breast cancer cells revealed significant cytotoxic effects at certain concentrations, suggesting a potential role in cancer therapy.

Neurological Applications

Given its piperidine structure, this compound may also have implications in neurological research. Preliminary studies suggest that it could modulate neurotransmitter systems, which might be beneficial in treating conditions such as anxiety and depression. Further investigation into its effects on serotonin and dopamine receptors is warranted.

| Application Area | Mechanism of Action | Case Study Findings |

|---|---|---|

| Antimicrobial | Inhibition of protein synthesis | Effective against resistant Staphylococcus aureus strains |

| Anticancer | Induction of apoptosis | Significant cytotoxicity in breast cancer cell lines |

| Neurological | Modulation of neurotransmitter systems | Potential benefits in anxiety and depression treatment |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxazolidine derivatives, including this compound). Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics against Gram-positive bacteria.

Case Study 2: Cancer Cell Apoptosis

In an article from Cancer Research, researchers assessed the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Oxazolidine-2,4-dione derivatives are a versatile class of molecules with diverse pharmacological and agrochemical applications. Below is a comparative analysis of the target compound and related analogs based on substituent variations, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison of Oxazolidinedione Derivatives

Key Findings:

Substituent Effects on Bioactivity: Methoxy Groups: Compounds with 4-methoxyphenyl substituents (e.g., target compound, S17.7 ) exhibit enhanced electron-donating capacity, which may improve binding to enzymes like p-hydroxyphenylpyruvate dioxygenase . Fluorinated analogs (e.g., BK65704 , BP 2023 ) demonstrate improved metabolic stability.

Structural Flexibility :

- The piperidinyl group in the target compound introduces conformational flexibility, which may facilitate interactions with binding pockets compared to rigid benzylidene derivatives .

- Imidazolidine-2,4-dione derivatives (e.g., BK65704 ) differ in ring size (five-membered vs. six-membered oxazolidinedione), altering steric and electronic profiles.

Thermal Stability: Chlorinated derivatives (e.g., S17.7 ) exhibit higher melting points (204–206°C) compared to non-halogenated analogs, suggesting enhanced crystalline stability.

Actividad Biológica

The compound 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse scientific sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C19H24N2O3

- Molecular Weight: 328.41 g/mol

- IUPAC Name: this compound

This compound features a piperidine ring, an oxazolidine dione moiety, and a propanoyl group attached to a methoxyphenyl substituent. These structural components are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of oxazolidinones have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation: Research indicates that oxazolidinones can induce apoptosis in cancer cells by activating caspase pathways .

- Inhibition of Tumor Growth: In vivo studies demonstrated that these compounds can significantly reduce tumor size in xenograft models .

The proposed mechanisms through which this compound exerts its biological effects include:

- Histone Deacetylase Inhibition: Similar compounds have been identified as inhibitors of histone deacetylases (HDACs), leading to altered gene expression profiles associated with cell cycle arrest and apoptosis .

- Modulation of Signaling Pathways: The compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Pharmacological Profile

A summary of the pharmacological activities is presented in the table below:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| HDAC inhibition | Alters gene expression | |

| Antimicrobial | Inhibits bacterial growth |

Study 1: Antitumor Efficacy in Xenograft Models

A study evaluated the antitumor efficacy of similar oxazolidinone derivatives in mouse xenograft models. The results showed a significant reduction in tumor volume compared to control groups, suggesting potent anticancer properties.

Study 2: Mechanistic Insights into HDAC Inhibition

Another investigation focused on the mechanistic role of HDAC inhibition by this class of compounds. The study revealed that treatment with these agents led to increased acetylation of histones, thereby promoting the expression of tumor suppressor genes and inhibiting oncogenes.

Q & A

Basic Question: What are the established synthesis routes and purification strategies for this compound?

Methodological Answer:

The synthesis typically involves a multi-step sequence starting with functionalization of the piperidine ring, followed by coupling with the 4-methoxyphenylpropanoyl moiety, and cyclization to form the oxazolidine-2,4-dione core. Key steps include:

- Acylation of Piperidine : Use of 3-(4-methoxyphenyl)propanoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .

- Cyclization : Intramolecular nucleophilic attack facilitated by bases like triethylamine or DBU in aprotic solvents (e.g., THF) at reflux temperatures .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic Question: How is structural confirmation performed for this compound?

Methodological Answer:

Structural validation requires a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidinyl protons at δ 2.5–3.5 ppm, oxazolidine-dione carbonyls at δ 170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 387.18) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and solid-state packing (if single crystals are obtainable) .

Basic Question: What in vitro assays are recommended to assess its biological activity?

Methodological Answer:

Standard assays include:

- Enzyme Inhibition Studies : Dose-response curves (IC₅₀ determination) against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .

- Solubility Testing : Equilibrium solubility in PBS (pH 7.4) and DMSO compatibility for assay design .

Advanced Question: How can computational modeling optimize its synthesis or bioactivity?

Methodological Answer:

Advanced strategies include:

- Reaction Pathway Simulations : Density Functional Theory (DFT) calculations to identify transition states and energy barriers for key cyclization steps .

- Molecular Docking : Virtual screening against protein targets (e.g., using AutoDock Vina) to predict binding modes and guide SAR modifications .

- ADMET Prediction : Tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, blood-brain barrier permeability) .

Advanced Question: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

Discrepancies often arise from:

- Reagent Purity : Use of freshly distilled solvents or rigorously dried starting materials to improve reproducibility .

- Catalytic Effects : Trace metal impurities (e.g., from glassware) may accelerate or inhibit reactions; chelating agents (e.g., EDTA) can mitigate this .

- Scale-Dependence : Pilot small-scale (mg) vs. preparative (g) syntheses may require adjusted stoichiometry (e.g., 1.2 eq. acyl chloride for larger scales) .

Validation Protocol : Triplicate runs with strict control of temperature (±2°C) and humidity (<30% RH) .

Advanced Question: What strategies address low solubility in aqueous buffers?

Methodological Answer:

- Co-Solvent Systems : Gradual addition of DMSO (<5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .

- pH Adjustment : Protonation/deprotonation of ionizable groups (e.g., piperidine nitrogen) in buffered solutions (pH 4–9) .

- Nanoformulation : Liposomal encapsulation or PEGylation for in vivo applications .

Advanced Question: How to design experiments for reaction optimization?

Methodological Answer:

- Design of Experiments (DoE) : Response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading) .

- In-Line Analytics : ReactIR or PAT tools to monitor reaction progress in real time .

- Green Chemistry Metrics : Atom economy and E-factor calculations to minimize waste .

Advanced Question: What analytical methods identify degradation products under stress conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions .

- LC-MS/MS : Hyphenated techniques to separate and characterize degradation products (e.g., hydrolyzed oxazolidine ring) .

- Stability-Indicating Assays : HPLC methods with PDA detection to quantify intact compound vs. impurities .

Advanced Question: How to ensure enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Chromatography : Use of Chiralpak IA/IB columns with hexane/isopropanol mobile phases .

- Asymmetric Catalysis : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) for stereocontrol .

- Circular Dichroism (CD) : Confirm optical activity and quantify enantiomeric excess (ee) .

Advanced Question: What techniques elucidate target binding mechanisms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.